![molecular formula C42H74N5O11P B14056556 1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)
1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound that features a variety of functional groups, including nitro, oxadiazole, and phosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the nitrobenzo[c][1,2,5]oxadiazole moiety: This involves nitration of benzo[c][1,2,5]oxadiazole under controlled conditions.
Attachment of the dodecanoyl group: This step involves the reaction of the nitrobenzo[c][1,2,5]oxadiazole with dodecanoyl chloride in the presence of a base.
Formation of the palmitoyloxypropyl group: This involves esterification of glycerol with palmitoyl chloride.
Final coupling: The intermediate compounds are then coupled together under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Esterification and Hydrolysis: The ester groups can undergo hydrolysis to form the corresponding acids and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols can be used.
Esterification: Typically involves the use of acid chlorides and alcohols in the presence of a base.
Major Products
Reduction of the nitro group: Forms amino derivatives.
Hydrolysis of ester groups: Forms palmitic acid and glycerol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a fluorescent probe due to the presence of the nitrobenzo[c][1,2,5]oxadiazole moiety, which is known for its fluorescent properties.
Biology
In biological research, this compound can be used to study membrane dynamics and lipid interactions due to its amphiphilic nature.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as coatings and polymers, due to its multifunctional nature.
Wirkmechanismus
The mechanism of action of ®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with cellular membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The nitrobenzo[c][1,2,5]oxadiazole moiety can also participate in redox reactions, potentially leading to the generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroanilines: These compounds also contain aromatic rings with substituents that can participate in various chemical reactions.
Uniqueness
What sets ®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate apart is its multifunctional nature, combining fluorescent properties, amphiphilicity, and potential for redox activity. This makes it a versatile compound for a wide range of scientific applications.
Eigenschaften
Molekularformel |
C42H74N5O11P |
|---|---|
Molekulargewicht |
856.0 g/mol |
IUPAC-Name |
[(2R)-3-hexadecanoyloxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H74N5O11P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-39(48)54-34-36(35-56-59(52,53)55-33-32-47(2,3)4)57-40(49)28-25-22-19-16-14-17-20-23-26-31-43-37-29-30-38(46(50)51)42-41(37)44-58-45-42/h29-30,36H,5-28,31-35H2,1-4H3,(H-,43,45,52,53)/t36-/m1/s1 |
InChI-Schlüssel |
QVXAZNMRZNYTNS-PSXMRANNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


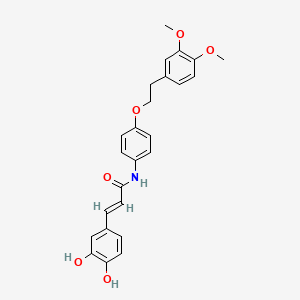
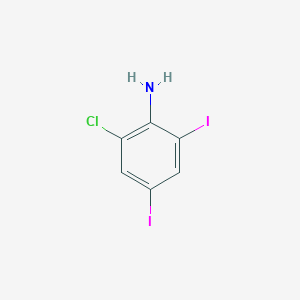

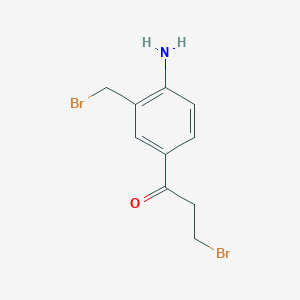
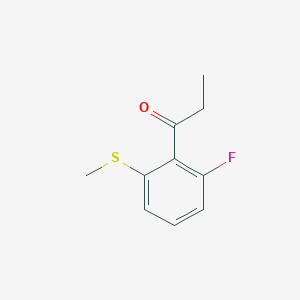

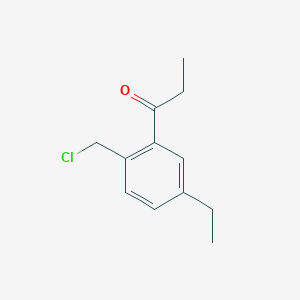
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
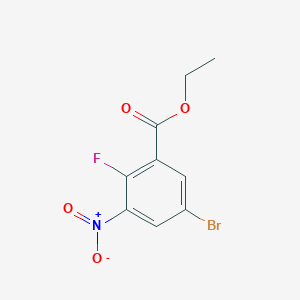
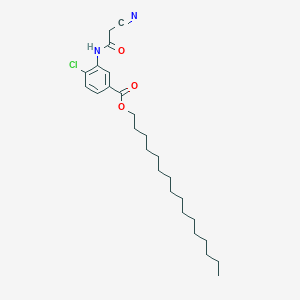

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)


